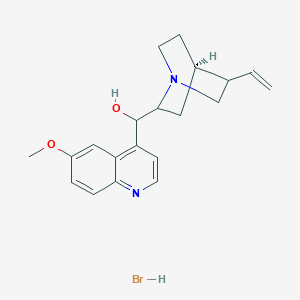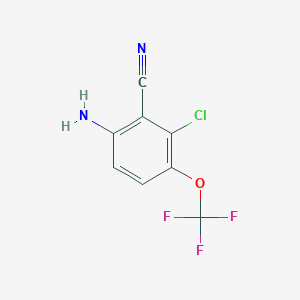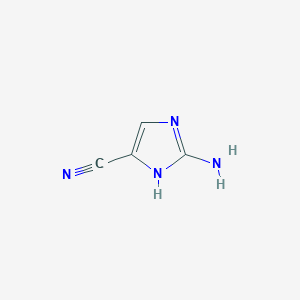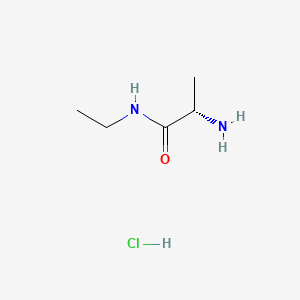
Dihydroquinine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroquinine hydrobromide is an organic compound derived from quinine, a well-known cinchona alkaloid. It is closely related to quinine and shares many of its properties. This compound is used in various scientific and industrial applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroquinine hydrobromide can be synthesized through the hydrogenation of quinine. The process involves the reduction of quinine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atmospheres .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrogenation reactors. The process involves the continuous flow of quinine solution and hydrogen gas over a palladium catalyst bed. The product is then purified through crystallization and recrystallization processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dihydroquinine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinine or other related compounds.
Reduction: Further reduction can lead to the formation of tetrahydroquinine.
Substitution: It can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinine, quinidine.
Reduction: Tetrahydroquinine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Dihydroquinine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in the Sharpless dihydroxylation reaction.
Biology: Studied for its effects on nucleic acid and protein synthesis in various organisms.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
Dihydroquinine hydrobromide exerts its effects through several mechanisms:
Inhibition of DNA Gyrase: It binds to DNA gyrase, inhibiting DNA replication and transcription.
Disruption of Protein Synthesis: It interferes with the function of ribosomes, leading to the inhibition of protein synthesis.
Mitochondrial Detoxification: It binds to enzymes such as superoxide dismutase and catalase, affecting mitochondrial detoxification processes.
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound, known for its anti-malarial properties.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Dihydroquinidine: A closely related compound with similar properties
Uniqueness
Dihydroquinine hydrobromide is unique due to its specific stereochemistry and the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it particularly useful in certain chemical reactions and pharmaceutical applications .
Properties
Molecular Formula |
C20H25BrN2O2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[(4R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide |
InChI |
InChI=1S/C20H24N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13?,14-,19?,20?;/m1./s1 |
InChI Key |
HDZGBIRSORQVNB-BDZMFQCSSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3C[C@H]4CCN3CC4C=C)O.Br |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797754.png)

![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B14797770.png)
![2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14797772.png)
![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)


![6-Amino-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one](/img/structure/B14797808.png)
![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)

